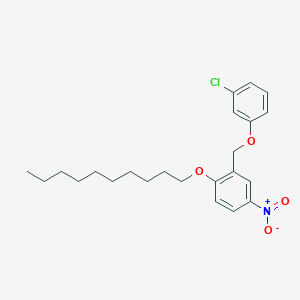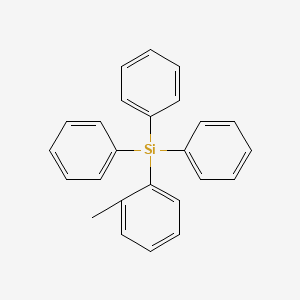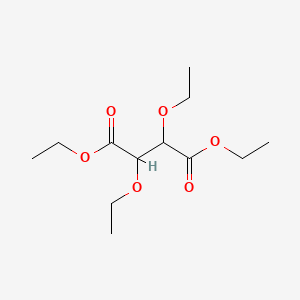![molecular formula C10H7NS2 B11954181 2-Methylthieno[3,2-e][1,3]benzothiazole](/img/structure/B11954181.png)
2-Methylthieno[3,2-e][1,3]benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylthieno[3,2-e][1,3]benzothiazole is a heterocyclic compound that features a fused ring system combining a thieno and benzothiazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthieno[3,2-e][1,3]benzothiazole typically involves the condensation of 2-aminothiophenol with aldehydes or ketones under acidic or basic conditions. One common method includes the use of iodine as a catalyst in dimethylformamide (DMF) to facilitate the condensation reaction . Another approach involves the use of microwave irradiation to accelerate the reaction, providing high yields under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: 2-Methylthieno[3,2-e][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens in chloroform or nucleophiles in polar solvents like DMF.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学的研究の応用
2-Methylthieno[3,2-e][1,3]benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 2-Methylthieno[3,2-e][1,3]benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .
類似化合物との比較
- 2-Methylthieno[2,3-e][1,3]benzothiazole
- 2-Methylthieno[3,2-g][1,3]benzothiazole
- 2-Methylthieno[2,3-g][1,3]benzothiazole
Comparison: 2-Methylthieno[3,2-e][1,3]benzothiazole is unique due to its specific ring fusion pattern, which can influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacological properties and synthetic accessibility, making it a valuable target for research and development .
特性
分子式 |
C10H7NS2 |
|---|---|
分子量 |
205.3 g/mol |
IUPAC名 |
2-methylthieno[3,2-e][1,3]benzothiazole |
InChI |
InChI=1S/C10H7NS2/c1-6-11-10-7-4-5-12-8(7)2-3-9(10)13-6/h2-5H,1H3 |
InChIキー |
SHVICLDRELWJPH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(S1)C=CC3=C2C=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-4-nitrophenol](/img/structure/B11954162.png)



![Benzene, hexakis[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]-](/img/structure/B11954176.png)
![Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11954178.png)


